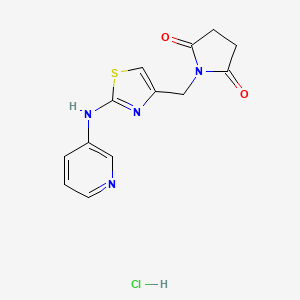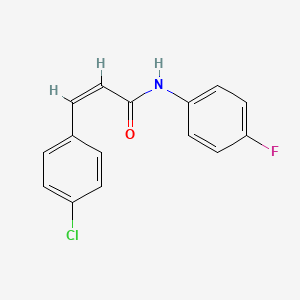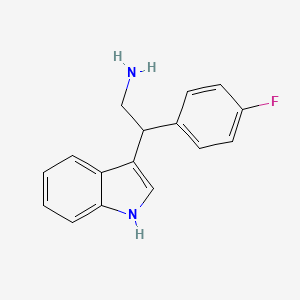
2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanamine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic amphetamine derivative that has been used as a recreational drug. However,
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
A prominent application of 2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanamine and its derivatives lies in their antimicrobial properties. Research has shown these compounds to be effective in inhibiting bacterial and fungal growth. For instance, compounds synthesized from 2-(1H-indol-3-yl)ethanamine derivatives have demonstrated substantial antibacterial and antifungal activities against a range of bacterial and fungal strains, indicating their potential in treating infections (Kumbhare et al., 2013), (Pejchal et al., 2015), (Rajeswari & Santhi, 2019).
Anticancer Activity
Certain derivatives of this compound exhibit promising anticancer properties. For example, specific derivatives have been synthesized and tested for their effectiveness against cancer cells, showing potential as anti-cancer agents. The modifications in the chemical structure of these compounds can significantly influence their cytotoxic effects, indicating a promising avenue for developing new cancer therapies (Burattini et al., 2022), (Kumar et al., 2013).
Potential in Treating Neurological Disorders
Compounds based on this compound have shown potential in treating neurological disorders. Their action on various receptors, such as serotonin and dopamine receptors, makes them candidates for treating conditions like anxiety and depression. For example, some derivatives have displayed high affinity for sigma receptors and serotonin receptors, indicating their potential use in neurological and psychiatric treatments (Perregaard et al., 1995), (Szulczyk et al., 2019).
Selective Sensing and Detection Applications
Some derivatives of this compound are utilized in selective sensing and detection applications. These compounds have been developed as sensors for detecting specific elements or compounds, demonstrating their versatility in analytical chemistry and environmental monitoring applications (Wanichacheva et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c17-12-7-5-11(6-8-12)14(9-18)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIUMNCGDSRFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)
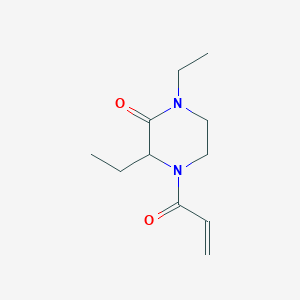
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2432193.png)
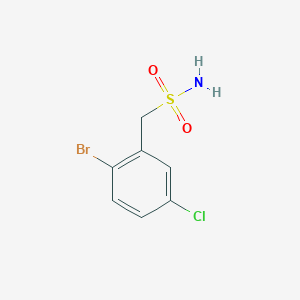
![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2432197.png)


![N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)
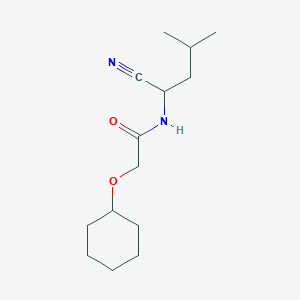
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)
